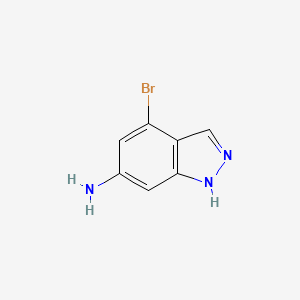

4-Bromo-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIYWFBIFWDMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646142 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-53-6 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 4-Bromo-1H-indazol-6-amine: Properties, Synthesis, and Applications

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous pharmacologically active compounds, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3]

Within this important class of molecules, This compound stands out as a particularly valuable building block for drug discovery and development professionals. The strategic placement of a bromine atom at the C4 position and an amine group at the C6 position provides two distinct and highly useful reactive handles. This dual functionality allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures and the rapid generation of diverse chemical libraries for high-throughput screening.[3] This guide offers a senior application scientist's perspective on the core chemical properties, a reliable synthetic pathway, and the critical applications of this compound.

Core Chemical Properties and Structure

A foundational understanding of a molecule begins with its fundamental properties and structure. This compound is identified by its unique molecular fingerprint, which dictates its physical characteristics and reactivity.

Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 885518-53-6 | [4][5] |

| Molecular Formula | C₇H₆BrN₃ | [4][6] |

| Molecular Weight | 212.05 g/mol | [4] |

| Monoisotopic Mass | 210.9745 Da | [6] |

| InChIKey | IXIYWFBIFWDMHY-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.6 | [6] |

| Appearance | Typically a solid | - |

Structural Representation

The structure consists of the core 1H-indazole bicyclic system, with a bromine atom substituted at position 4 and an amino group at position 6.

Spectroscopic Data

Full characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to the supplier, typical data includes ¹H NMR, IR, and Mass Spectrometry, which are essential for confirming the identity and purity of the compound.[7] Researchers acquiring this material should always refer to the supplier-specific Certificate of Analysis for detailed spectral data.

Synthesis of this compound: A Validated Workflow

A robust and reproducible synthetic route is paramount for utilizing this building block effectively. The following three-step pathway, starting from a commercially available nitro-indazole, is a well-established method for producing high-purity this compound.[8][9] The logic behind this approach is the precise control of regioselectivity, first through bromination directed by the existing nitro group, followed by a clean reduction.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

synthesis of 4-Bromo-1H-indazol-6-amine from 4-nitro-1H-indazole

An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6-bromo-1H-indazol-4-amine, a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors used in targeted cancer therapies.[1] The synthesis commences from the commercially available 4-nitro-1H-indazole and proceeds through a robust two-step sequence: a regioselective bromination followed by a chemoselective reduction. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

A Note on Regiochemistry: The specified target molecule in the topic, 4-Bromo-1H-indazol-6-amine, is a structural isomer of the compound detailed herein. The synthesis of the 4-bromo-6-amino isomer from 4-nitro-1H-indazole is not achievable through a direct bromination and reduction sequence due to the directing effects of the substituents. The presented synthesis for 6-bromo-1H-indazol-4-amine is a well-documented, high-yielding, and scalable route, making it of significant practical value.[1][2]

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous pharmacologically active agents with applications as anti-tumor, anti-inflammatory, and anti-HIV compounds.[3][4] The strategic functionalization of the indazole ring with amine and halogen substituents provides versatile chemical handles for constructing diverse molecular libraries. Specifically, the 6-bromo-1H-indazol-4-amine scaffold is a crucial intermediate, enabling covalent and non-covalent interactions within the active sites of biological targets like protein kinases.[2][5] This guide details a reliable synthetic pathway designed for both laboratory and potential scale-up operations.[1]

Overall Synthetic Pathway

The transformation is achieved in two distinct steps. The first is the electrophilic aromatic substitution of 4-nitro-1H-indazole to introduce a bromine atom regioselectively at the C6 position. The second step involves the reduction of the C4 nitro group to the corresponding primary amine, yielding the final product.

Sources

An In-depth Technical Guide to 4-Bromo-1H-indazol-6-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic system offers a versatile framework for interacting with various biological targets. Among the diverse array of substituted indazoles, 4-Bromo-1H-indazol-6-amine has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 4-position and an amino group at the 6-position provides two distinct reactive handles for further chemical elaboration. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a detailed synthetic protocol, and insights into its applications in contemporary drug discovery.

Physicochemical Properties and Identifiers

A precise understanding of the physicochemical properties of a molecule is paramount for its effective use in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885518-53-6 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [2] |

| Molecular Weight | 212.05 g/mol | Calculated |

| Monoisotopic Mass | 210.9745 Da | [2] |

| SMILES | Nc1cc2c(c(Br)c1)[nH]nc2 | [2] |

| InChI | InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | [2] |

Synthesis of this compound: A Plausible Synthetic Route

Synthetic Workflow Overview

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole

The initial formation of the indazole ring can be achieved through the cyclization of a suitably substituted benzaldehyde with hydrazine.

-

Reaction: 4-Bromo-2-fluorobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as ethanol or n-butanol under reflux. The fluorine atom at the ortho position acts as a good leaving group, facilitating the intramolecular cyclization to form the indazole ring.

-

Rationale: The choice of a fluorinated precursor is strategic for achieving high yields and clean conversion in the cyclization step. The reaction is typically acid-catalyzed to activate the carbonyl group for nucleophilic attack by hydrazine.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove impurities, and can be further purified by recrystallization from a solvent mixture such as ethyl acetate/hexane.

Step 2: Regioselective Nitration of 6-Bromo-1H-indazole to 6-Bromo-4-nitro-1H-indazole

The introduction of a nitro group at the 4-position is a critical step that dictates the final substitution pattern.

-

Reaction: 6-Bromo-1H-indazole is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature (e.g., 0-10 °C).

-

Rationale: The indazole ring is an electron-rich system, susceptible to electrophilic aromatic substitution. The directing effects of the existing bromine atom and the pyrazole ring favor the introduction of the nitro group at the 4- and 7-positions. Careful control of reaction conditions, such as temperature and reaction time, is crucial to achieve the desired regioselectivity for the 4-nitro isomer.

-

Work-up and Purification: The reaction is quenched by pouring the mixture onto ice, leading to the precipitation of the crude product. The solid is filtered, washed with water to neutralize any remaining acid, and dried. Purification is typically achieved by column chromatography on silica gel.

Step 3: Reduction of 6-Bromo-4-nitro-1H-indazole to this compound

The final step involves the reduction of the nitro group to the primary amine.

-

Reaction: The 6-bromo-4-nitro-1H-indazole is reduced using a variety of methods. A common and effective method is the use of iron powder in the presence of ammonium chloride in a mixture of ethanol and water under reflux.[3] Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Rationale: The reduction of an aromatic nitro group is a well-established transformation. The iron/ammonium chloride system is often preferred for its cost-effectiveness and operational simplicity. Catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment.

-

Work-up and Purification: For the iron-based reduction, the reaction mixture is filtered hot through a pad of celite to remove the iron salts. The filtrate is concentrated, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude this compound. Further purification can be performed by column chromatography or recrystallization to obtain the final product with high purity.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to its potential to serve as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The indazole core is a known hinge-binding motif in many kinase inhibitors, while the amino and bromo substituents provide vectors for exploring different regions of the kinase active site.

Role as a Key Building Block

-

Kinase Inhibitor Synthesis: The amino group at the 6-position can be readily functionalized through acylation, sulfonylation, or reductive amination to introduce various side chains that can interact with the solvent-exposed region of the kinase active site. The bromine atom at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which can occupy the hydrophobic pocket of the ATP-binding site.

-

Fragment-Based Drug Discovery: The relatively small and rigid structure of this compound makes it an attractive fragment for fragment-based drug discovery (FBDD) campaigns. The two points of diversification allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway in Oncology

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based kinase inhibitor.

The diagram above illustrates a common mechanism of action for indazole-based kinase inhibitors in cancer therapy. Dysregulation of signaling pathways such as the MAPK/ERK pathway is a hallmark of many cancers. Kinase inhibitors derived from scaffolds like this compound can be designed to specifically target and inhibit key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the presence of two versatile functional groups make it an ideal starting material for the construction of complex and diverse molecular libraries. The synthetic route, adaptable from established procedures for related isomers, is robust and scalable. As the demand for novel and targeted therapeutics continues to grow, the utility of key building blocks like this compound in accelerating the discovery and development of new medicines is undeniable.

References

-

PubChem. 4-bromo-1H-indazole. Available at: [Link].

-

PubChemLite. This compound (C7H6BrN3). Available at: [Link].

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link].

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link].

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link].

Sources

Introduction: The Critical Role of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-1H-indazol-6-amine

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. Indazole derivatives are recognized as crucial building blocks in the synthesis of therapeutic agents, particularly kinase inhibitors for the treatment of diseases like cancer.[1][2] The strategic placement of the bromine atom and the amine group on the indazole scaffold provides versatile points for chemical modification, making it an attractive starting material for drug discovery campaigns.

However, the successful progression of any candidate compound from a laboratory curiosity to a viable research tool or therapeutic lead is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor bioavailability.[3] Similarly, chemical instability can lead to the formation of degradation products that may be inactive or toxic, compromising the safety and efficacy of the final product.[4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this exact molecule is sparse, this document outlines authoritative, field-proven protocols derived from regulatory guidelines and standard practices for analogous compounds. By explaining the causality behind each experimental choice, this guide serves as a practical manual for generating the robust and reliable data essential for any research and development program.

Section 1: Physicochemical Profile and Predicted Characteristics

Understanding the inherent properties of this compound is the first step in designing appropriate experimental protocols.

Molecular Structure and Properties

The key structural features of this compound—the aromatic indazole ring, the basic amine group (-NH₂), and the electronegative bromine atom—govern its behavior.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₆BrN₃ | [5] |

| Molecular Weight | 212.05 g/mol | [6] |

| Predicted XlogP | 1.6 | [5] |

| Functional Groups | Primary Amine, Bromo, Indazole (Heterocycle) | N/A |

The predicted XlogP of 1.6 suggests moderate lipophilicity.[5] The presence of the amine and the nitrogen atoms in the indazole ring allows for hydrogen bonding, which can influence solubility in protic solvents.[7] As an amine, the compound is expected to be basic and exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated, more polar salt.[8] For context, the related compound 1H-Indazol-6-amine has a measured aqueous solubility of 18.2 µg/mL at a neutral pH of 7.4.[9] The addition of a bromine atom in the 4-position on this compound is expected to decrease its aqueous solubility compared to this non-brominated analog due to an increase in molecular weight and lipophilicity.

Section 2: A Guide to Solubility Determination

Solubility data is crucial for every stage of drug development, from initial in vitro screening to final formulation. Two key types of solubility are typically measured: thermodynamic and kinetic.

Causality Behind the Choice: Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is the "gold standard" measurement, critical for biopharmaceutical classification and formulation development.[10] The shake-flask method is the most common technique for its determination.[3]

Kinetic solubility measures the concentration at which a compound precipitates when rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[3] This high-throughput method is invaluable in early discovery, as it mimics the conditions of many automated biological assays and helps identify compounds that might precipitate during screening, leading to false negatives.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive measurement.

Objective: To determine the maximum dissolved concentration of this compound in a specific solvent system at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, water) in a glass vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., >14,000 rpm) followed by careful collection of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid compound adsorption to the filter material.

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

Experimental Protocol: Kinetic Solubility

This protocol is a high-throughput method to assess precipitation under non-equilibrium conditions.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer following dilution from a DMSO stock.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous test buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours).

-

Analysis: Determine the concentration of dissolved compound. This can be done in several ways:

-

Nephelometry: Measure the amount of light scattered by precipitated particles.

-

LC-MS/MS or HPLC-UV: Centrifuge the plate to pellet any precipitate and analyze the concentration in the supernatant.[3]

-

Data Presentation: Solubility Profile

Results should be recorded systematically for easy comparison.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Molar Solubility (µM) |

| Deionized Water | ~7 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Kinetic (2 hr) | ||

| 0.1 M HCl | 1.0 | 25 | Thermodynamic | ||

| Ethanol | N/A | 25 | Thermodynamic | ||

| DMSO | N/A | 25 | Thermodynamic |

Visualization: Solubility Determination Workflow

Caption: Workflow for selecting and performing solubility assays.

Section 3: Chemical Stability and Forced Degradation

Stability testing is essential to identify how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation and identify likely degradation products and pathways.[12] These studies are mandated by regulatory bodies like the ICH and are fundamental to developing stable formulations and establishing a re-test period or shelf-life.[11][13]

Causality Behind the Choice: Forced Degradation Conditions

Forced degradation studies are not designed to determine shelf-life but to create a "worst-case" scenario. The conditions are chosen to probe specific degradation mechanisms:[4][12]

-

Acid/Base Hydrolysis: Evaluates susceptibility to degradation in different pH environments, which is relevant for oral dosage forms passing through the gastrointestinal tract.

-

Oxidation: Tests the compound's sensitivity to oxidative stress, which can occur during synthesis, storage, or in the presence of certain excipients.

-

Heat (Thermolysis): Identifies thermally labile parts of the molecule and potential degradation products that may form at elevated temperatures during manufacturing or storage excursions.

-

Light (Photolysis): Determines if the compound is light-sensitive, which dictates packaging requirements.

Experimental Protocol: Forced Degradation Study

This protocol requires a validated, stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) that can separate the parent compound from all significant degradation products.

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the compound to the following conditions in parallel. A control sample (protected from stress) should be analyzed at each time point. The goal is to achieve 5-20% degradation; conditions may need to be optimized.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C. Analyze samples at time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C. Analyze samples at time points.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Analyze samples at time points.

-

Thermal Degradation (Solid State): Store the solid compound in an oven at a temperature above that used for accelerated stability (e.g., 70 °C).[13] Analyze by dissolving and testing at set intervals.

-

Thermal Degradation (Solution): Heat the stock solution at 70 °C in the dark. Analyze at set intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Quenching & Analysis: Before analysis, acidic and basic samples should be neutralized to prevent further degradation on the analytical column. All samples are then analyzed by the stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Note the number and relative peak areas of any new impurity peaks.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

-

If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Temp | Duration | % Degradation of Parent | No. of Degradants >0.1% | Remarks (e.g., m/z of major degradant) |

| Control | N/A | 24 hr | < 0.1% | 0 | Stable |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hr | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hr | |||

| Oxidation | 3% H₂O₂, RT | 24 hr | |||

| Thermal (Solid) | 70°C | 7 days | |||

| Thermal (Solution) | 70°C | 24 hr | |||

| Photolytic (Solid) | ICH Q1B | N/A | |||

| Photolytic (Solution) | ICH Q1B | N/A |

Visualization: Forced Degradation Workflow

Caption: Workflow for conducting a forced degradation study.

Conclusion

The systematic characterization of solubility and stability is not merely a data-collection exercise; it is a fundamental component of risk mitigation in research and drug development. For a promising scaffold like this compound, generating this data early and robustly is paramount. The protocols and frameworks provided in this guide offer a clear path to understanding the compound's behavior in aqueous and organic media, as well as its intrinsic chemical liabilities. By applying these methodologies, researchers can ensure the integrity of their biological data, make informed decisions about formulation strategies, and build the solid foundation required for any successful development program.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Food and Drug Authority, Egypt. [Link]

-

Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

-

PubChem. 4-bromo-1H-indazole (CID 22352548). National Center for Biotechnology Information. [Link]

-

In-Pharma Technologist. (2022). Forced Degradation – A Review. [Link]

-

University of Colorado Boulder. (n.d.). Amine Unknowns. [Link]

-

PubChemLite. This compound (C7H6BrN3). [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

-

LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

Jhu, S. C., Wang, J. Y., Wang, H. T., & Chen, S. F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-Mass spectrometry. MethodsX, 8, 101481. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

PubChem. 1H-Indazol-6-amine (CID 81423). National Center for Biotechnology Information. [Link]

-

Kim, J. G., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 621-630. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5798-5809. [Link]

-

CP Lab Safety. 4-Bromo-1H-indazol-3-amine, 98% Purity, C7H6BrN3, 10 grams. [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

- 1. 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. biomedres.us [biomedres.us]

- 5. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. 885518-50-3 | 6-Bromo-1H-indazol-4-amine - Moldb [moldb.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indazol-6-amine

Abstract

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone, serving as a privileged structure in a multitude of pharmacologically active agents. The precise structural elucidation of its derivatives is paramount for ensuring efficacy, safety, and reproducibility in research. This guide provides a comprehensive technical overview of the spectroscopic profile of 4-Bromo-1H-indazol-6-amine (CAS No: 885518-53-6), a key intermediate in synthetic chemistry.[1] By integrating mass spectrometry, and predictive analyses of nuclear magnetic resonance and infrared spectroscopy, this document serves as an essential reference for the unambiguous identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆BrN₃.[2] Its structure consists of a bicyclic indazole core, substituted with a bromine atom at the 4-position and an amine group at the 6-position. The presence of the bromine atom and the amine and indazole functional groups imparts distinct spectroscopic characteristics that are critical for its identification.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₇H₆BrN₃. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a definitive signature for a bromine-containing compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2] This data is invaluable for interpreting experimental results from techniques like Electrospray Ionization (ESI).

| Adduct Type | Predicted m/z |

| [M]⁺ | 210.97395 |

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M+K]⁺ | 249.93766 |

| [M-H]⁻ | 209.96722 |

| Table 1: Predicted m/z values for common adducts of this compound.[2] |

Fragmentation Pathway

Understanding the fragmentation of the parent ion provides further structural confirmation. A logical fragmentation workflow involves initial ionization followed by sequential loss of neutral fragments.

Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data is not widely published, the ¹H and ¹³C NMR spectra can be predicted based on established principles of chemical shifts and coupling constants for similar heterocyclic systems. These predictions serve as a robust guide for researchers acquiring and interpreting new data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The solvent used (e.g., DMSO-d₆) will significantly impact the chemical shifts, especially for exchangeable protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-3 | 8.0 - 8.2 | s | Proton on the pyrazole ring, adjacent to nitrogen. |

| H-5 | 7.0 - 7.2 | s | Aromatic proton between two substituents (Br and NH₂). |

| H-7 | 7.4 - 7.6 | s | Aromatic proton adjacent to the pyrazole ring fusion. |

| -NH₂ | 5.0 - 6.0 | br s | Amine protons; broad signal, chemical shift is concentration and solvent dependent. |

| -NH (indazole) | 12.0 - 13.5 | br s | Indazole NH proton; typically downfield and broad. |

| Table 2: Predicted ¹H NMR chemical shifts and multiplicities for this compound in DMSO-d₆. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-4 | 95 - 105 | Carbon directly attached to bromine; shielded by the halogen. |

| C-6 | 145 - 155 | Carbon attached to the electron-donating amine group. |

| C-3 | 130 - 135 | Pyrazole ring carbon. |

| C-5, C-7 | 110 - 125 | Aromatic carbons on the benzene ring portion. |

| C-3a, C-7a | 120 - 140 | Bridgehead carbons involved in the ring fusion. |

| Table 3: Predicted ¹³C NMR chemical shift ranges for this compound. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-N, C=C, and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Medium-Strong, Broad | N-H stretching vibrations (amine and indazole NH). Often appears as a doublet for the primary amine. |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching. |

| 1650 - 1550 | Strong | N-H bending (scissoring) of the primary amine and C=C/C=N ring stretching vibrations. |

| 1350 - 1250 | Medium-Strong | Aromatic C-N stretching. |

| 700 - 500 | Medium-Strong | C-Br stretching vibration. |

| Table 4: Expected characteristic IR absorption bands for this compound. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following are generalized methodologies that can be adapted for the analysis of this compound.[3]

Sources

A Technical Guide to 4-Bromo-1H-indazol-6-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a cornerstone for the design of a multitude of therapeutic agents. Within this esteemed class of compounds, 4-Bromo-1H-indazol-6-amine has emerged as a particularly valuable building block, especially in the pursuit of targeted cancer therapies. Its strategic placement of a bromine atom and an amino group offers synthetic handles for facile diversification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth technical overview of this compound, covering its commercial availability, a detailed synthetic protocol, and its pivotal role in the development of next-generation kinase inhibitors.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable source of key intermediates is paramount. This compound (CAS No. 885518-50-3) is commercially available from a range of suppliers, catering to both research and bulk quantity requirements. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability, and the quality of accompanying documentation, such as Certificates of Analysis (CoA).

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemLyte Solutions Co., Ltd. | 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3 | Not specified | A reputable manufactory with a significant online presence.[1] |

| BLD Pharm | This compound | 885518-53-6 | Not specified | Offers a range of indazole derivatives.[2] |

| Chem-Impex | 6-Bromo-1H-indazol-3-yl-amine | 404827-77-6 | ≥ 96% (HPLC) | A related isomer, highlighting the importance of verifying the CAS number.[3] |

| ChemicalBook | 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3 | Not specified | Provides aggregated information and connects to various suppliers.[4] |

Note: The naming of this compound can be inconsistent across suppliers. Researchers should always verify the structure and CAS number (885518-50-3) to ensure they are ordering the correct regioisomer.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity. The most common and practical approach involves a three-step sequence starting from a commercially available substituted benzaldehyde. This process includes the formation of the indazole core, followed by regioselective nitration, and finally, reduction of the nitro group to the desired amine.[5]

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole [5]

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (at least 4.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation. Collect the solid product by vacuum filtration. Wash the collected solid with cold water and dry under vacuum to obtain crude 6-bromo-1H-indazole.

Step 2: Synthesis of 6-Bromo-4-nitro-1H-indazole [5]

-

Reaction Setup: To a stirred solution of 6-bromo-1H-indazole (1.0 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (typically 0-5°C).

-

Reaction Conditions: Maintain the low temperature and stir the reaction mixture for a few hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture into an ice-water mixture to precipitate the product. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-bromo-4-nitro-1H-indazole. This intermediate is often of sufficient purity for the next step.

Step 3: Synthesis of this compound [4]

-

Reaction Setup: In a round-bottomed flask, suspend 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water. Add ammonium chloride (0.5 equivalents) and stir for 5 minutes at room temperature.

-

Reaction Conditions: Add iron powder (in excess, e.g., 3-4 equivalents) in portions to the mixture. Heat the reaction to 80°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: After completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate again. The resulting solid can be purified by silica gel column chromatography to afford the target product, this compound, as a solid.[4]

Application in Drug Discovery: A Key Intermediate for PI3 Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a new generation of targeted anticancer agents, particularly inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway.[4] The PI3K/Akt/mTOR signaling axis is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[7][8]

Indazole-based compounds have been successfully developed as potent and selective PI3K inhibitors.[7] The 4-amino-6-bromo-indazole scaffold provides a versatile platform for the synthesis of these inhibitors. The amino group at the 4-position can be readily functionalized to introduce various substituents that can interact with specific residues in the ATP-binding pocket of the PI3K enzyme, thereby enhancing potency and selectivity. The bromine atom at the 6-position can be utilized for further structural modifications through cross-coupling reactions to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidates.

The PI3K/Akt Signaling Pathway and the Role of Indazole-Based Inhibitors

Caption: The PI3K/Akt signaling pathway and the inhibitory action of indazole-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

-

Handling in a well-ventilated area, preferably in a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly closed container in a cool, dry place.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its commercial availability and well-defined synthetic routes make it an accessible and valuable tool for medicinal chemists. The successful application of this intermediate in the development of potent PI3K inhibitors underscores the enduring importance of the indazole scaffold in the ongoing quest for more effective and targeted cancer therapies. As our understanding of cancer biology deepens, versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the creation of innovative medicines.

References

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Retrieved from [Link]

-

Bastos, I. M., et al. (2024). A Comprehensive Review on Phosphatidylinositol-3-Kinase (PI3K) and its Inhibitors Bearing Pyrazole or Indazole Core for Cancer Therapy. Chemico-Biological Interactions, 398, 111073. Retrieved from [Link]

-

CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. researchgate.net [researchgate.net]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets, coupled with the synthetic tractability that allows for precise, multi-positional modifications, has rendered it a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the diverse biological activities of substituted indazoles, with a primary focus on their well-established roles in oncology and inflammation, and emerging applications in infectious diseases and neurology. We will delve into the intricate structure-activity relationships that govern their potency and selectivity, detail the self-validating experimental protocols used to characterize their function, and visualize the complex signaling pathways they modulate. This document is intended to serve as a vital resource for researchers and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate and innovate within the expansive chemical space of indazole-based therapeutics.

The Indazole Core: Structural Features and Synthetic Versatility

Indazole, or benzopyrazole, is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This structural duality, along with multiple sites for substitution (primarily at the N1, N2, C3, C5, and C6 positions), provides a rich scaffold for chemical exploration.[5][6] The development of diverse synthetic methodologies has made a vast array of substituted indazole derivatives accessible, fueling their investigation across numerous therapeutic areas.[4][7]

Anti-Cancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as one of the most successful classes of small-molecule anti-cancer agents, with several compounds gaining FDA approval and many more advancing through clinical trials.[5][8][9][10] Their efficacy stems from the ability to modulate key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which indazoles exert their anti-cancer effects is the inhibition of protein kinases.[11][12] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a common driver of oncogenesis. The indazole scaffold serves as an effective hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.

-

VEGFR/PDGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases in this process. Several indazole-based drugs, including Pazopanib and Axitinib , are potent multi-kinase inhibitors that target these receptors, effectively cutting off the tumor's blood supply.[9][10][11][13]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases whose aberrant signaling can drive cell proliferation and survival in various cancers.[14] Substituted indazoles have been developed as potent FGFR inhibitors, with compounds like Erdafitinib approved for the treatment of urothelial carcinoma.[11]

-

Aurora Kinase Inhibition: Aurora kinases are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[15] Researchers have designed indazole derivatives that exhibit high potency and selectivity for different Aurora kinase isoforms (A, B, and C).[16]

Below is a diagram illustrating the central role of indazole-based kinase inhibitors in blocking oncogenic signaling.

Caption: Indazole-based inhibitors block ATP binding to receptor tyrosine kinases.

Other Anti-Cancer Mechanisms

Beyond kinase inhibition, substituted indazoles combat cancer through various other mechanisms:

-

Induction of Apoptosis: Certain indazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For instance, compound 2f was found to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[8]

-

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a role in epigenetic regulation. Their inhibition can lead to cell cycle arrest and apoptosis. Novel indazole derivatives have been identified as potent HDAC inhibitors with significant anti-proliferative activity.[17]

-

Cell Cycle Arrest: Some indazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[17]

Quantitative Anti-Cancer Data

The anti-proliferative activity of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class/Name | Target(s) | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Pazopanib | VEGFR-2 | Various | 30 | [7] |

| Axitinib | VEGFR, PDGFR | Various | - | [5] |

| Erdafitinib | FGFR1 | Various | 15 | [11] |

| Compound 14c | FGFR1 | - | 9.8 | [11] |

| Compound 2f | - | 4T1 (Breast) | 230 - 1150 | [8] |

| Compound 93 | - | HL60 (Leukemia) | 8.3 | [7] |

| Compound 15k | HDAC1 | HCT-116 (Colon) | 2.7 | [17] |

| Compound 27 | Aurora A/B | - | 26 (A), 15 (B) | [15] |

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of substituted indazoles on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test indazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining the anti-proliferative activity of indazoles.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Substituted indazoles have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

Mechanism of Action

The anti-inflammatory effects of indazoles are mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

-

COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some indazole derivatives act as potent inhibitors of COX-2.[19]

-

Cytokine Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) play a central role in amplifying the inflammatory response. N-substituted indazolones have been shown to block the release of these cytokines.[20]

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. Certain 1,5-disubstituted indazol-3-ols are potent inhibitors of 5-LOX.[21]

-

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising treatment for inflammatory conditions. N2-substituted indazole derivatives have been developed as potent PDE4 inhibitors for inflammatory bowel disease.[22]

Quantitative Anti-Inflammatory Data

| Compound Class | Target | Assay | IC₅₀ | Reference |

| N-Substituted Indazolones | Cytokine Release | TNF-α & IL-1 Inhibition | - | [20] |

| 5-Aminoindazole | COX-2 | In vitro enzyme assay | 12.32 - 23.42 µM | [19] |

| Indazol-3-ol (Compound 27) | 5-Lipoxygenase | In vitro enzyme assay | 44 nM | [21] |

| N2-Indazole (LZ-14) | PDE4D7 | In vitro enzyme assay | 10.5 nM | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test indazole compound or vehicle control orally or intraperitoneally to different groups of rats. A reference drug group (e.g., diclofenac) should also be included.[18]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Emerging Biological Activities

The therapeutic potential of substituted indazoles extends beyond cancer and inflammation. Active research is ongoing in several other areas:

-

Antimicrobial and Antifungal Activity: Various indazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans.[23][24][25][26][27]

-

Neuroprotective Effects: Certain indazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[28] They have been shown to act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and glycogen synthase kinase 3 (GSK-3).[2][28]

-

Antiviral Activity: The indazole scaffold has been explored for the development of agents against various viruses, including HIV.[3]

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents.[29][30] The versatility of its chemistry allows for fine-tuning of its pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors to minimize off-target effects, and applying indazole-based compounds to a broader range of diseases. The integration of computational drug design with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of new indazole derivatives from the laboratory to the clinic.[31]

References

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Singh, M., Singh, T., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(53), 33635-33663. [Link]

-

Lv, K., Wang, Z., & Li, G. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3878. [Link]

-

Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]

-

Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]

-

Singh, M., Singh, T., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Kumar, T. S., D'Cruz, S., & Thenmozhi, A. J. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 9(12), FF01–FF04. [Link]

-

Lv, K., Wang, Z., & Li, G. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 24(21), 3878. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189. [Link]

-

Kumar, D. S. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical and Medicinal Chemistry, 9(3). [Link]

-

Wang, T., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 884-896. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

-

Schindler, R., et al. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13-21. [Link]

-

Anonymous. (2024). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. R Discovery. [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Anonymous. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]

-

Anonymous. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

-

Anonymous. (n.d.). Selected examples of biologically active substituted indazoles. ResearchGate. [Link]

-

Rivera-Becerril, E., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3182. [Link]

-

Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(1), 1-1. [Link]

-

Anonymous. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

-

Ait Itto, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(2), 33. [Link]

-

Anonymous. (n.d.). Antibacterial activity of indazole derivatives (5a-o). ResearchGate. [Link]

-

Fehér, O., et al. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 34(11), 1009-1018. [Link]

-

Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis. [Link]

-

Nanda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Topics in Medicinal Chemistry, 22(14), 1152-1159. [Link]

-

Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 488-494. [Link]

-

Anonymous. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

-

Anonymous. (n.d.). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry. [Link]

-

Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1495-1513. [Link]

-

Anonymous. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiinflammatory activity of novel indazolones [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 28. benthamscience.com [benthamscience.com]

- 29. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. longdom.org [longdom.org]

role of 4-Bromo-1H-indazol-6-amine in medicinal chemistry

An In-Depth Technical Guide to the Role of 4-Bromo-1H-indazol-6-amine in Medicinal Chemistry

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, highly versatile derivative: This compound . We delve into its synthesis, physicochemical properties, and its pivotal role as a strategic building block in drug discovery. Through an examination of its reactivity in key cross-coupling reactions and its application in the synthesis of potent kinase inhibitors, this document serves as a technical resource for researchers, chemists, and professionals in pharmaceutical development. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower the reader with both theoretical understanding and practical knowledge for leveraging this important intermediate.

The Privileged Indazole Scaffold: A Gateway to Biological Activity

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a bioisostere of indole and has garnered immense interest in drug discovery.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. This has led to the development of numerous indazole-containing therapeutics with diverse biological activities, including anti-inflammatory, anti-HIV, and notably, anticancer properties.[2][3][4]

Several FDA-approved small molecule kinase inhibitors feature the indazole core, underscoring its significance. Drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) validate the indazole scaffold as a successful pharmacophore for targeting critical pathways in oncology.[5] The strategic functionalization of the indazole ring is therefore a key focus of medicinal chemistry programs, and versatile intermediates that allow for controlled, site-selective modifications are of high value. This compound emerges as such a critical intermediate, offering two distinct and orthogonally reactive handles for molecular elaboration.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a building block's properties and a reliable synthetic route are prerequisites for its effective use.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [6] |

| Molecular Weight | 211.05 g/mol | [6] |

| Appearance | Solid (Varies from yellow to brown) | [7] |

| CAS Number | 885518-50-3 | [7] |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Br)N | [6] |

| InChI Key | IXIYWFBIFWDMHY-UHFFFAOYSA-N | [6] |

Synthetic Pathway

The synthesis of this compound can be strategically approached via a multi-step sequence starting from a commercially available substituted benzonitrile. The pathway involves the formation of the indazole core, followed by regioselective bromination. An alternative and commonly cited route involves nitration and subsequent reduction.[8][9] The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[8]

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the reactivity of an ortho-halobenzonitrile with hydrazine to form the indazole ring. The subsequent step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the indazole ring system activates the C6-fluorine for displacement by ammonia.

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

-

To a solution of 2-bromo-4-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or diethylene glycol, add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-4-fluoro-1H-indazole.

Step 2: Synthesis of this compound

-

Place the 6-bromo-4-fluoro-1H-indazole (1.0 eq) into a sealed pressure vessel.

-

Add a solution of ammonia in a polar solvent (e.g., a 7N solution of ammonia in methanol or aqueous ammonia). The choice of solvent and concentration is critical for reaction efficiency.

-

Seal the vessel and heat the mixture to 100-130 °C. The internal pressure will increase significantly; ensure the vessel is rated for the conditions.

-

Maintain the temperature and stir for 18-36 hours. Monitor the reaction by TLC or HPLC.

-

After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as the final product.[7]

The Role of this compound as a Strategic Intermediate

The synthetic utility of this compound lies in its two chemically distinct functional groups: the C4-bromo and the C6-amino groups. This allows for selective and sequential functionalization to build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the primary amine is a versatile nucleophile.

Key Cross-Coupling Methodologies

Modern synthetic chemistry relies heavily on transition-metal-catalyzed reactions to form C-C and C-N bonds efficiently and selectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] For this compound, this reaction is typically performed at the C4-bromo position to introduce new aryl or heteroaryl moieties, which are often crucial for modulating potency and selectivity against biological targets.[1][11]

Expertise & Causality: The choice of catalyst is critical. A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂.[1] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective because it is both electron-rich, facilitating the initial oxidative addition of the aryl bromide to the Pd(0) center, and has a large bite angle, which promotes the final reductive elimination step. A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12]